molecular formula C22H17N3O5S B12383696 Ret-IN-25

Ret-IN-25

Cat. No.: B12383696
M. Wt: 435.5 g/mol
InChI Key: DJUVEFGKMOGMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ret-IN-25 involves the creation of thieno[3,2-c]quinoline compounds. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thieno[3,2-c]quinoline core structure . Industrial production methods are not publicly detailed, but they likely involve standard organic synthesis techniques and purification processes.

Chemical Reactions Analysis

Ret-IN-25 undergoes various chemical reactions typical of kinase inhibitors. These include:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.

    Reduction: Similar to oxidation, reduction reactions are possible but not specifically documented.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not explicitly mentioned in the literature.

Scientific Research Applications

Ret-IN-25 has several scientific research applications, particularly in the field of oncology:

    Chemistry: Used as a model compound for studying kinase inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways involving RET kinase.

    Medicine: Explored as a potential therapeutic agent for treating medullary thyroid carcinoma and other RET-dependent cancers.

    Industry: Utilized in the development of new anticancer drugs and therapies.

Mechanism of Action

Ret-IN-25 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The molecular targets include the RET kinase itself, and the pathways involved are primarily the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .

Comparison with Similar Compounds

Ret-IN-25 is compared with other RET kinase inhibitors such as selpercatinib and pralsetinib. These compounds also target the RET kinase but may differ in their efficacy, toxicity profiles, and specific applications. This compound is unique in its specific structure and the particular cancer cell lines it targets . Similar compounds include:

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate

InChI

InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26)

InChI Key

DJUVEFGKMOGMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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